5-(2-Chloro-4-methylphenyl)pyridin-2-amine
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Overview
Description
5-(2-Chloro-4-methylphenyl)pyridin-2-amine is a chemical compound with the molecular formula C₁₂H₁₁ClN₂ and a molecular weight of 218.68 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a 2-chloro-4-methylphenyl group at the 5-position and an amine group at the 2-position. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 5-(2-Chloro-4-methylphenyl)pyridin-2-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound can vary, but the general approach involves the coupling of a halogenated pyridine with a boronic acid derivative of the 2-chloro-4-methylphenyl group.
Chemical Reactions Analysis
5-(2-Chloro-4-methylphenyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding nitroso or nitro derivatives, while reduction reactions can convert the compound to its corresponding amine derivatives.
Coupling Reactions: As mentioned earlier, the compound can be synthesized through Suzuki–Miyaura coupling reactions, which involve the formation of carbon–carbon bonds.
Scientific Research Applications
5-(2-Chloro-4-methylphenyl)pyridin-2-amine is used extensively in scientific research, particularly in the fields of chemistry and pharmacology. Its applications include:
Pharmaceutical Research: The compound is used as a reference standard in pharmaceutical testing and as a building block for the synthesis of pharmacologically active molecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds, which are of interest due to their diverse biological activities.
Material Science: The compound is also used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-4-methylphenyl)pyridin-2-amine is not well-documented in the literature. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the pyridine ring and the amine group suggests that the compound may act as a ligand, binding to metal ions or other biomolecules and influencing their function .
Comparison with Similar Compounds
5-(2-Chloro-4-methylphenyl)pyridin-2-amine can be compared to other pyridine derivatives, such as:
2-Aminopyridine: A simpler compound with a similar amine group but lacking the 2-chloro-4-methylphenyl substitution.
4-Chloropyridine: A compound with a chlorine atom at the 4-position of the pyridine ring, but without the amine group.
2-Chloro-4-methylpyridine: A compound with similar substitution patterns but lacking the amine group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
5-(2-Chloro-4-methylphenyl)pyridin-2-amine is a compound with significant relevance in medicinal chemistry and pharmacology. With the molecular formula C₁₂H₁₁ClN₂ and a molecular weight of 218.68 g/mol, this compound is recognized for its diverse biological activities, particularly in anti-inflammatory and potential anticancer applications.
The synthesis of this compound can be achieved through various methods, including the Suzuki–Miyaura coupling reaction, which is notable for its efficiency in forming carbon–carbon bonds. The compound features a pyridine ring substituted with a chloro and methyl group, which contributes to its unique chemical reactivity and biological interactions .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of similar pyridine derivatives. For instance, compounds with structural similarities have shown potent inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The IC₅₀ values for these compounds were reported around 0.04 μmol, indicating strong potential for therapeutic use in managing inflammation .
Anticancer Potential
This compound has been investigated for its anticancer properties. Preliminary data suggest that it may exhibit cytotoxic activity against various cancer cell lines. In vitro studies have demonstrated that derivatives of pyridine compounds can induce apoptosis in cancer cells, showcasing dose-dependent effects . The specific mechanism by which this compound exerts its anticancer effects remains to be fully elucidated, but it is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the pyridine ring or substituents can significantly alter its efficacy. For example, electron-donating groups on the pyridine ring have been associated with enhanced anti-inflammatory activity .
Compound | Structure | IC₅₀ (μmol) | Activity |
---|---|---|---|
This compound | Structure | TBD | Potential anticancer and anti-inflammatory |
Similar Pyridine Derivative 1 | TBD | 0.04 ± 0.01 | COX-2 inhibition |
Similar Pyridine Derivative 2 | TBD | TBD | Anticancer activity |
Case Studies
- In Vitro Studies : A study evaluated the effects of various pyridine derivatives on COX-2 activity, revealing that certain modifications could lead to significantly enhanced inhibitory effects compared to standard anti-inflammatory drugs like celecoxib .
- Cytotoxicity Assays : Research involving cancer cell lines such as MCF-7 and U-937 demonstrated that structurally related compounds exhibited cytotoxicity with IC₅₀ values indicating their potential as therapeutic agents against malignancies .
Properties
IUPAC Name |
5-(2-chloro-4-methylphenyl)pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-8-2-4-10(11(13)6-8)9-3-5-12(14)15-7-9/h2-7H,1H3,(H2,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCJCUAGLRIXBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CN=C(C=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718561 |
Source
|
Record name | 5-(2-Chloro-4-methylphenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258634-27-3 |
Source
|
Record name | 5-(2-Chloro-4-methylphenyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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